molecular formula C12H14BClF3NO2 B7599623 2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

2-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine

Cat. No.: B7599623
M. Wt: 307.50 g/mol
InChI Key: QIGLYQLYLNKWAW-UHFFFAOYSA-N
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Description

“2-Chloro-5-(trifluoromethyl)pyridin-3-ylboronic acid pinacol ester” is a complex organic compound. It likely contains a pyridine ring, which is a basic heterocyclic aromatic organic compound similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound likely includes a pyridine ring with a trifluoromethyl group (-CF3) and a chloro group (-Cl) attached. Additionally, it likely contains a boronic acid pinacol ester group, which would include a boron atom bonded to an oxygen atom and the carbon atoms of the pinacol group .


Chemical Reactions Analysis

Boronic acids and their esters are known to be involved in various types of chemical reactions, most notably the Suzuki-Miyaura cross-coupling reaction . They can also undergo hydrolysis, especially under physiological conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and functional groups present. Boronic acids and their esters generally have unique properties related to their boron atom, such as the ability to form reversible covalent complexes with sugars and other diols .

Mechanism of Action

The mechanism of action of this compound is not clear without more specific information. If it’s used in the context of organic synthesis, its reactivity would likely be due to the boronic acid pinacol ester group .

Future Directions

Boronic acids and their esters are of significant interest in the field of organic chemistry due to their reactivity and potential applications in drug design and materials science . Future research may focus on developing new synthetic methods and exploring new applications for these compounds.

Properties

IUPAC Name

2-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BClF3NO2/c1-10(2)11(3,4)20-13(19-10)8-5-7(12(15,16)17)6-18-9(8)14/h5-6H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGLYQLYLNKWAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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